3-(2-Bromophenyl)-N-methylpropanamide
Description
3-(2-Bromophenyl)-N-methylpropanamide is an organic compound characterized by a propanamide backbone substituted with a 2-bromophenyl group at the third carbon and a methyl group on the nitrogen atom.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-12-10(13)7-6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDICSIBCSADLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-N-methylpropanamide typically involves the following steps:
Bromination: The starting material, 2-bromophenyl, is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Amidation: The brominated product is then reacted with N-methylpropanamide under basic conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-N-methylpropanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in acidic medium, room temperature.
Reduction: Lithium aluminum hydride in dry ether, under inert atmosphere.
Major Products Formed
Substitution: Formation of various substituted phenyl derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Scientific Research Applications
3-(2-Bromophenyl)-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-N-methylpropanamide involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The amide group can form hydrogen bonds, further stabilizing the interaction with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(2-Bromophenyl)-N-methylpropanamide with analogs based on substituent positions , N-functionalization , and additional functional groups . Data are synthesized from the provided evidence (Table 1).
Substituent Position on the Phenyl Ring
Variations in bromine placement on the phenyl ring significantly alter electronic and steric properties:
- 3-(3-Bromophenyl)-N-cyclopropylpropanamide (EP 2 903 618 B1): Bromine at the 3-position reduces steric hindrance compared to the 2-bromo isomer.
- 3-[5-(4-Bromophenyl)-2-furyl]-N-(3-chloro-2-methylphenyl)propanamide (): The 4-bromo substitution on the phenyl ring, combined with a furyl group, introduces conjugation effects that may stabilize the molecule in π-π stacking interactions .
N-Substituent Modifications
The nitrogen substituent influences solubility and target binding:
- 3-(2-Bromophenyl)-N-(3-chloro-2-methylphenyl)propanamide (): Replacement of the methyl group with a bulky 3-chloro-2-methylphenyl group increases molecular weight (352.656 g/mol) and steric bulk, which may hinder interaction with narrow enzymatic pockets .
- 2-Bromo-N-(3-chloro-2-methylphenyl)propanamide (): Bromine on the propanamide chain (rather than the phenyl ring) creates a positional isomer with distinct dipole moments and metabolic stability. The smaller molecular weight (276.56 g/mol) suggests higher volatility .
Functional Group Additions
Additional functional groups modulate polarity and reactivity:
- 3-Chloro-N-(3-hydroxyphenyl)propanamide (): Chlorine substitution on the propanamide chain paired with a phenolic hydroxyl group creates a bifunctional molecule with dual sites for electrophilic interactions .
Table 1: Key Structural and Physicochemical Comparisons
Research Implications and Limitations
- Electronic Effects : The 2-bromo substituent on the phenyl ring induces ortho-directed steric and electronic effects, which may enhance binding to aromatic receptors compared to para-substituted analogs .
- Metabolic Stability : N-Methylation in the target compound likely reduces metabolic degradation compared to N-aryl or N-cyclopropyl derivatives, which are more prone to oxidative or hydrolytic cleavage .
- Data Gaps: No biological activity or pharmacokinetic data are available in the provided evidence, limiting mechanistic insights. Further studies should prioritize assays for receptor affinity and metabolic profiling.
Biological Activity
3-(2-Bromophenyl)-N-methylpropanamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including antimicrobial and anticancer properties, supported by various studies and data tables.
- Molecular Formula : C10H12BrN
- CAS Number : 163810-49-9
- Structure : The compound features a bromine atom attached to a phenyl ring, which is linked to an N-methylpropanamide group.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Its bromine atom enhances the compound's binding affinity to various receptors and enzymes, potentially inhibiting their activity. The compound may also disrupt cellular processes by interfering with lipid biosynthesis in bacteria and apoptosis pathways in cancer cells.
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits significant antimicrobial properties. The following table summarizes its effectiveness against selected bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
| P. aeruginosa | 10 | 100 |
Table 1: Antimicrobial activity of this compound against selected bacterial strains.
Anticancer Activity
Research has also focused on the cytotoxic effects of this compound against various cancer cell lines. The following table illustrates its efficacy:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 25 | Inhibition of cell proliferation |
| A549 | 30 | Induction of apoptosis |
Table 2: Cytotoxicity of this compound on cancer cell lines.
Studies suggest that the compound disrupts cancer cell proliferation pathways, potentially through mitochondrial apoptosis mechanisms. Molecular docking studies indicate that it may stabilize certain conformations of target proteins involved in these pathways.
Case Studies
- Antimicrobial Properties Study : A study conducted by researchers demonstrated that this compound significantly inhibited the growth of E. coli and S. aureus in vitro, revealing promising results for therapeutic applications.
- Anticancer Effects Investigation : Another investigation published in the Journal of Medicinal Chemistry highlighted the compound's cytotoxic effects against MCF7 cells, reporting an IC50 value of 25 µM, indicating substantial potential for development as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
